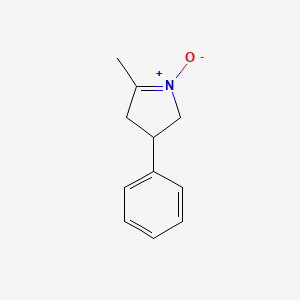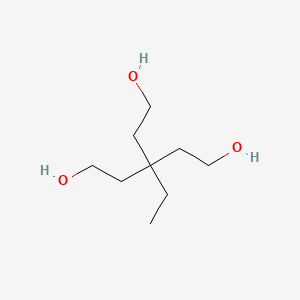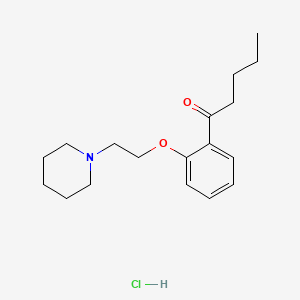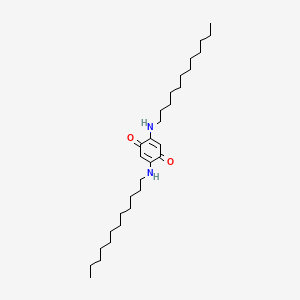
2,5-Bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of quinones, which are characterized by a six-membered ring with two ketone substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with dodecylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The process involves the nucleophilic addition of the amine to the quinone, followed by the elimination of water to form the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of dodecylamino-substituted quinones.
Reduction: Formation of dodecylamino-substituted hydroquinones.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,5-Bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential cytotoxic effects on cancer cells and other biological activities.
Medicine: Explored for its potential use in drug development, particularly in anticancer therapies.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death. It may also interact with specific proteins and enzymes, disrupting cellular functions and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(phenylamino)cyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione
- 2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione
Uniqueness
2,5-Bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione is unique due to its long dodecyl chains, which impart distinct physical and chemical properties. These long alkyl chains enhance the compound’s solubility in organic solvents and its ability to interact with lipid membranes, making it particularly useful in biological and materials science applications.
Properties
CAS No. |
23420-00-0 |
|---|---|
Molecular Formula |
C30H54N2O2 |
Molecular Weight |
474.8 g/mol |
IUPAC Name |
2,5-bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C30H54N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-31-27-25-30(34)28(26-29(27)33)32-24-22-20-18-16-14-12-10-8-6-4-2/h25-26,31-32H,3-24H2,1-2H3 |
InChI Key |
ZZYJTLPPCRGIBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC1=CC(=O)C(=CC1=O)NCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14714423.png)
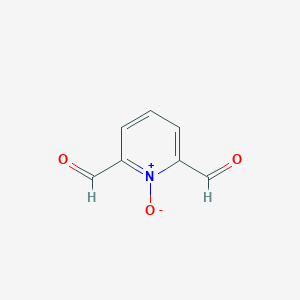


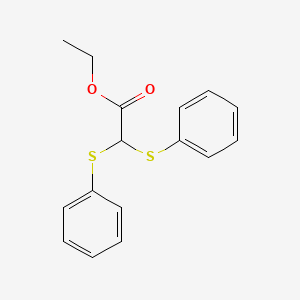



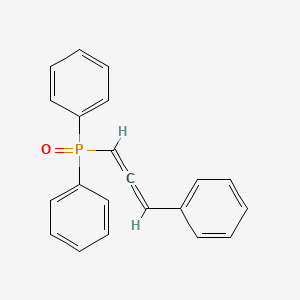
![(1R,7R)-Bicyclo[5.1.0]octane](/img/structure/B14714500.png)
![Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14714501.png)
